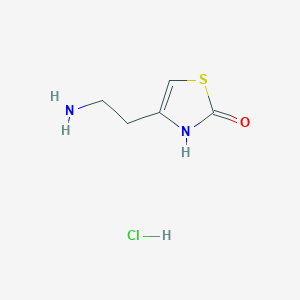

4-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride

Descripción

Propiedades

IUPAC Name |

4-(2-aminoethyl)-3H-1,3-thiazol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2OS.ClH/c6-2-1-4-3-9-5(8)7-4;/h3H,1-2,6H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLLDEOHYLSKSPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)S1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Hantzsch Thiazole Synthesis

A widely used method for constructing the 1,3-thiazole ring is the Hantzsch reaction, which involves condensation of α-haloketones with thiourea derivatives.

- Reaction conditions: Typically refluxing in ethanol or other suitable solvents.

- Reagents: α-haloketones (e.g., bromoacetyl derivatives) react with thioureas or substituted thioureas.

- Outcome: Formation of 2-aminothiazole intermediates with substitution at the 4-position.

This method is efficient and yields high purity products, as reported in several synthetic studies.

Cyclization Using Lawesson’s Reagent

For thiazol-2-one derivatives, thionation of amide precursors using Lawesson’s reagent is employed:

- Step 1: O-alkylation of phenolic or amide precursors with haloacetamides.

- Step 2: Thionation with Lawesson’s reagent in refluxing toluene converts carbonyl groups to thiocarbonyls.

- Step 3: Cyclization via condensation with α-haloketones forms the thiazol-2-one ring.

This route is particularly useful for preparing 2,3-dihydro-1,3-thiazol-2-one structures.

Introduction of the 2-Aminoethyl Side Chain

The aminoethyl group at the 4-position is introduced through nucleophilic substitution or reductive amination steps:

Route via 4-nitrophenylethylamine: As described in patent WO2015155664A1, 4-nitrophenylethylamine is reacted with suitable intermediates in solvents like tetrahydrofuran (THF) to form aminoethyl-substituted compounds. Subsequent catalytic hydrogenation reduces the nitro group to an amine.

Catalytic Hydrogenation: The nitro-substituted intermediate is hydrogenated in the presence of catalysts (e.g., Pd/C) to yield the aminoethyl derivative hydrochloride salt.

Base and Solvent Conditions: The reactions are performed in organic solvents such as THF, acetonitrile, or toluene, with bases (organic or inorganic) to facilitate substitution.

Formation of Hydrochloride Salt

The final step involves converting the free amine into its hydrochloride salt to enhance stability and solubility:

- This is typically achieved by treating the free amine with hydrochloric acid in an appropriate solvent.

- The hydrochloride salt precipitates out and can be isolated by filtration and drying.

Summary of Key Preparation Steps with Conditions

| Step | Reaction Type | Reagents/Conditions | Solvents | Notes |

|---|---|---|---|---|

| 1 | Hantzsch condensation | α-haloketone + thiourea | Ethanol, reflux | Forms 2-aminothiazole core |

| 2 | O-alkylation and thionation | Phenol derivative + 2-iodoacetamide; Lawesson’s reagent | Toluene (reflux) | Forms thiazol-2-one ring |

| 3 | Nucleophilic substitution | 4-nitrophenylethylamine + intermediate | THF, acetonitrile, toluene | Base-assisted substitution |

| 4 | Catalytic hydrogenation | Pd/C catalyst, H2 gas | Suitable solvent (e.g., ethanol) | Reduces nitro group to amine |

| 5 | Salt formation | HCl treatment | Organic solvent | Isolates hydrochloride salt |

Detailed Research Findings and Optimization

Solvent Effects: THF is preferred for substitution reactions due to its ability to dissolve both organic and inorganic reagents and moderate polarity.

Base Selection: Both organic and inorganic bases can be used; however, the presence or absence of base influences reaction rates and yields.

Reaction Volumes: Solvent volumes range from 1 to 3 volumes relative to reactants, but no strict limitation exists, allowing flexibility for scale-up.

Catalyst Choice: Palladium on carbon (Pd/C) is commonly used for hydrogenation steps, providing high selectivity and yields.

Yield and Purity: The multi-step process yields high-purity final products suitable for pharmaceutical applications, with purification typically via crystallization or chromatography.

Representative Synthetic Scheme (Simplified)

Synthesis of 2-aminothiazole intermediate:

α-Haloketone + Thiourea → 2-Aminothiazole derivative (via Hantzsch reaction)

Introduction of aminoethyl group:

2-Aminothiazole derivative + 4-nitrophenylethylamine → Substituted intermediate

-

Nitro group → Amine (via catalytic hydrogenation)

Cyclization and salt formation:

Formation of thiazol-2-one ring → Treatment with HCl → 4-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into different thiazoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups into the thiazole ring.

Aplicaciones Científicas De Investigación

4-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of various chemical products and as an intermediate in organic synthesis.

Mecanismo De Acción

The mechanism of action of 4-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a valuable tool in biochemical research.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Thiazolidinone Derivatives

(5Z)-3-(2-Aminoethyl)-5-[(4-chlorophenyl)methylene]-1,3-thiazolidine-2,4-dione Hydrochloride

- Structure: Contains a thiazolidine-2,4-dione core with a 4-chlorophenyl substituent and an aminoethyl group.

- Properties: Increased lipophilicity due to the chlorophenyl group may enhance membrane permeability compared to the target compound.

- Applications: Similar thiazolidinediones are known for antidiabetic activity (e.g., rosiglitazone), suggesting possible metabolic applications for the target compound .

1-(2-Amino-4-phenyl-1,3-thiazol-5-yl)ethan-1-one Hydrochloride

- Structure: A thiazole ring substituted with an amino group and an acetylated phenyl group.

- Comparison: The absence of a thiazolidinone ring reduces conformational flexibility compared to the target compound. The acetyl group may confer stability but reduce solubility in aqueous media .

Benzodioxin and Piperazine Derivatives

(5Z)-3-[4-(4-Methoxyphenylmethylamino)butyl]-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one

- Structure: Combines a benzodioxin moiety with a thiazolidinone core.

- Key Differences: The benzodioxin group introduces electron-rich aromaticity, which may enhance π-π stacking interactions in biological targets.

Lecozotan Hydrochloride

- Structure : A piperazine-based compound with a benzodioxin substituent.

- Comparison: While structurally distinct, the hydrochloride salt and aromatic systems suggest shared physicochemical properties (e.g., solubility in methanol).

Aminoethyl-Substituted Pharmaceuticals

Dopamine Hydrochloride

- Structure: 4-(2-Aminoethyl)pyrocatechol hydrochloride.

- Comparison: Both compounds feature a 2-aminoethyl group, but dopamine’s catechol moiety confers redox sensitivity. Dopamine’s high water solubility and light-sensitive storage requirements suggest that the target compound may require similar handling .

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Core Structure | Substituents | Molecular Weight | Key Properties | Potential Applications |

|---|---|---|---|---|---|

| Target Compound | Thiazolidinone | 2-Aminoethyl | Not Provided | High polarity, hydrochloride salt | Neurological/ Metabolic |

| (5Z)-3-(2-Aminoethyl)-5-[(4-chlorophenyl)... | Thiazolidinedione | 4-Chlorophenyl, aminoethyl | ~354.8 (calc.) | Lipophilic, hydrogen-bond donor | Antidiabetic agents |

| Lecozotan Hydrochloride | Piperazine-Benzodioxin | 4-Cyano-N-(pyridin-2-yl)benzamide | 520.00 | High solubility, receptor antagonism | Alzheimer’s disease therapy |

| Dopamine Hydrochloride | Catecholamine | 2-Aminoethyl, dihydroxyphenyl | 189.64 | Water-soluble, light-sensitive | Cardiovascular drug |

Research Findings and Implications

- Synthetic Challenges: Low yields in analogs (e.g., 5% in benzodioxin-thiazolidinone derivatives) suggest that optimizing the synthesis of the target compound may require tailored reaction conditions .

- Biological Activity: Thiazolidinones and benzodioxin derivatives demonstrate diverse pharmacological profiles, implying that the target compound’s aminoethyl group could be leveraged for selective receptor targeting .

- Crystallographic Insights: Analogous compounds (e.g., 3-(2-amino-1,3-thiazol-4-yl)-6-chloro-2H-chromen-2-one) exhibit monoclinic packing with hydrogen-bonded networks, which may inform formulation strategies for the target compound .

Actividad Biológica

4-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride is a thiazole derivative known for its diverse biological activities. This compound exhibits potential in medicinal chemistry, particularly in enzyme inhibition and antimicrobial properties. Understanding its biological mechanisms and applications is crucial for developing new therapeutic agents.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 208.7 g/mol. Its structure includes a thiazole ring, which is significant for its biological activity due to the presence of nitrogen and sulfur atoms.

Synthesis

The synthesis of 4-(2-aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride typically involves cyclization reactions of appropriate precursors. A common method includes reacting 2-aminoethanethiol with a carbonyl compound under controlled conditions, followed by treatment with hydrochloric acid to form the hydrochloride salt .

Antimicrobial Properties

Research indicates that 4-(2-aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride possesses significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0195 mg/mL |

| Escherichia coli | 0.0048 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These results highlight the compound's potential as an antimicrobial agent .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, particularly acetylcholinesterase (AChE). AChE inhibition is crucial in the context of neurodegenerative diseases such as Alzheimer's disease. Preliminary findings suggest that derivatives of this compound may serve as effective AChE inhibitors .

The mechanism by which 4-(2-aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride exerts its biological effects involves binding to active sites on target enzymes or microbial cells. This interaction can block enzymatic activity or disrupt microbial function, leading to therapeutic effects.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazole derivatives, including 4-(2-aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride. The findings indicated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with specific MIC values demonstrating its effectiveness .

- Neuroprotective Potential : Research focused on the synthesis of thiazole-based compounds for neuroprotection revealed that those similar to 4-(2-aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride showed promising results in inhibiting AChE activity in vitro, suggesting potential applications in treating Alzheimer's disease .

Q & A

Q. What are the critical steps for synthesizing 4-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride, and how can purity be ensured?

The synthesis typically involves cyclization of precursor thiazole derivatives under reflux conditions. For example, hydrazide intermediates (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) are refluxed in polar aprotic solvents like DMSO, followed by purification via recrystallization in water-ethanol mixtures . Purity optimization requires monitoring reaction completion (TLC or HPLC) and rigorous crystallization to remove unreacted starting materials or byproducts. Residual solvents should be quantified using GC-MS, and structural confirmation via H/C NMR is essential .

Q. What safety protocols are mandatory when handling hydrochloride salts of aminoethyl-thiazolone derivatives?

Hydrochloride salts often require handling in fume hoods with PPE (gloves, goggles, lab coats) due to potential respiratory and dermal hazards. Compliance with chemical hygiene plans (e.g., ANSI/COS standards) is critical. For example, Sigma-Aldrich mandates 100% safety exam proficiency for lab access, emphasizing proper waste disposal and emergency response protocols . Stability studies under varying temperatures and humidity are advised to prevent decomposition .

Q. How should researchers validate the structural identity of this compound?

Use a combination of spectroscopic and crystallographic methods:

- Single-crystal X-ray diffraction for unambiguous confirmation of the thiazolidinone core and hydrochloride counterion .

- FT-IR to verify amine (-NH) and carbonyl (C=O) stretches.

- Mass spectrometry (HRMS) for molecular ion peak matching (e.g., [M+H] or [M-Cl] fragments) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce side products in thiazolone synthesis?

Employ statistical design of experiments (DoE) to identify critical variables (e.g., solvent polarity, temperature, stoichiometry). For instance, a central composite design (CCD) can model interactions between reflux time (18–24 hours) and molar ratios of reactants. ICReDD’s quantum chemical reaction path searches may predict optimal conditions, reducing trial-and-error approaches . Post-reaction, membrane separation technologies (e.g., nanofiltration) can isolate the product from byproducts .

Q. How can computational methods aid in predicting the reactivity of this compound in biological systems?

Leverage density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and predict nucleophilic/electrophilic sites. Molecular docking simulations (AutoDock Vina) can model interactions with biological targets (e.g., enzymes or receptors). For example, thiazole derivatives’ antimicrobial activity correlates with electron-withdrawing substituents at the 4-position, which can be computationally validated .

Q. What methodologies resolve contradictions in biological activity data across studies?

Q. How can degradation pathways of this compound under physiological conditions be characterized?

Conduct accelerated stability studies in simulated biological fluids (e.g., PBS at pH 7.4, 37°C) with LC-MS/MS monitoring. Hydrolysis of the thiazolidinone ring or N-dealkylation of the aminoethyl group are common degradation routes. Kinetic modeling (Arrhenius plots) predicts shelf-life, while NMR tracking of deuterated solvents identifies hydrolytic intermediates .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.